molecular formula C8H14O3 B1296732 1,4-Dioxaspiro[4.5]decan-8-ol CAS No. 22428-87-1

1,4-Dioxaspiro[4.5]decan-8-ol

Cat. No.: B1296732
CAS No.: 22428-87-1
M. Wt: 158.19 g/mol
InChI Key: HKQTYQDNCKMNHZ-UHFFFAOYSA-N
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Description

Significance of Spiroketal Motifs in Organic Chemistry and Natural Products Research.Current time information in Bangalore, IN.rsc.orgacs.orgnih.govrsc.orgnih.govnortheastern.edu

The spiroketal unit is a privileged scaffold in organic chemistry, frequently found in natural products with potent biological activities. rsc.orgnortheastern.edu Their unique structural and stereochemical properties have made them attractive targets for synthetic chemists and have spurred the development of novel synthetic methodologies. mskcc.orgbenthamscience.combenthamdirect.com

Spiroketals are widespread in nature, appearing in a diverse range of natural products isolated from sources such as insects, marine organisms, bacteria, and plants. acs.org These compounds often exhibit significant biological activities, including antibiotic, antifungal, antiparasitic, and antitumor properties. rsc.orgrsc.orgnih.gov Examples of natural products containing the spiroketal motif include the avermectins, known for their antiparasitic activity, and the milbemycins. wikipedia.org The structural diversity and biological importance of these natural products have made them compelling targets for total synthesis. rsc.orgnih.gov

Table 1: Examples of Biologically Active Natural Products Containing a Spiroketal Moiety

Natural ProductSourceBiological Activity
AvermectinsStreptomyces avermitilisAntiparasitic
MilbemycinsStreptomyces hygroscopicusAcaricidal, Insecticidal
Okadaic AcidMarine dinoflagellatesProtein phosphatase inhibitor
PectenotoxinsMarine dinoflagellatesShellfish toxins
RubromycinStreptomyces collinusTelomerase inhibitor

The rigid, three-dimensional structure of the spiroketal unit makes it an excellent scaffold for presenting functional groups in a well-defined spatial orientation. mskcc.orgtandfonline.com This conformational rigidity is crucial for specific interactions with biological targets such as enzymes and receptors. rsc.orgnih.gov Consequently, the spiroketal motif is often considered a pharmacophore, a key structural feature responsible for a molecule's biological activity. rsc.orgresearchgate.netresearchgate.net In drug discovery, the incorporation of spirocyclic systems like spiroketals is an increasingly utilized strategy to enhance molecular three-dimensionality and explore new chemical space. wikipedia.orgtandfonline.comresearchgate.net

Importance of 1,4-Dioxaspiro[4.5]decan-8-ol as a Research Target and Intermediate.mskcc.orgprepchem.comd-nb.info

This compound is a valuable synthetic intermediate due to its bifunctional nature. It contains a protected ketone in the form of an ethylene (B1197577) ketal and a hydroxyl group, allowing for selective chemical transformations at different positions of the molecule. This compound serves as a versatile building block for the synthesis of more complex molecules, including those with potential pharmaceutical applications. researchgate.net For instance, it has been used in the preparation of potent analgesic compounds and as a precursor for tritium-labeled probes to study the dopamine (B1211576) reuptake complex. chemicalbook.com

The synthesis of derivatives of this compound is an active area of research. For example, the synthesis of 8-[2-(phenylmethyl)phenyl]-1,4-dioxaspiro(4.5)decan-8-ol has been reported, showcasing the utility of this scaffold in constructing more elaborate molecular architectures. prepchem.com Furthermore, the parent ketone, 1,4-Dioxaspiro[4.5]decan-8-one, is a key starting material for accessing the alcohol and its derivatives. researchgate.netchemicalbook.com

Historical Context of Spiroketal Synthesis and Related Methodologies.rsc.orgnih.govnortheastern.eduwikipedia.org

The synthesis of spiroketals has been a long-standing challenge in organic chemistry, with the first examples appearing in the literature before 1970 in the context of triterpenoid (B12794562) saponins (B1172615) and sapogenins. wikipedia.org Traditionally, spiroketalization is achieved through the acid-catalyzed cyclization of a dihydroxyketone precursor. nih.govrsc.org This method, however, often leads to the thermodynamically most stable diastereomer, limiting access to other stereoisomers. nih.govmskcc.org

Over the past few decades, significant advancements have been made in the development of stereoselective methods for spiroketal synthesis. benthamdirect.comresearchgate.net These modern strategies provide greater control over the stereochemical outcome of the cyclization reaction, enabling the synthesis of specific, and often less stable, spiroketal isomers. nih.govmskcc.orgillinois.edu These methods include transition-metal catalyzed reactions, hetero-Diels-Alder reactions, and oxidative cyclizations. rsc.orgresearchgate.net The development of kinetically controlled spiroketalization reactions has been particularly important, allowing for the synthesis of a wider range of stereochemically diverse spiroketals for biological evaluation. mskcc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQTYQDNCKMNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340785
Record name 1,4-Dioxaspiro[4.5]decan-8-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22428-87-1
Record name 1,4-Dioxaspiro[4.5]decan-8-ol
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Record name 1,4-dioxaspiro[4.5]decan-8-ol
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Synthetic Methodologies and Advanced Approaches for 1,4 Dioxaspiro 4.5 Decan 8 Ol

Traditional and Established Synthetic Routes to Spiroketals

Established methods for constructing the spiroketal core have historically relied on thermodynamically controlled cyclization reactions. These routes are often robust but may lack the stereochemical control required for complex target molecules.

Acid-Catalyzed Cyclization of Dihydroxy Ketones

The most traditional and widely employed method for spiroketal synthesis is the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net This approach typically involves exposing the dihydroxy ketone, often an aldol (B89426) product, to catalytic acid in aqueous or alcoholic solvents, leading to the formation of the spiroketal structure. nih.gov The reaction proceeds via a double intramolecular hemiacetal formation. The stereochemical outcome of this cyclization is generally under thermodynamic control, favoring the most stable spiroketal isomer. This stability is often dictated by the anomeric effect and the minimization of steric interactions. researchgate.net While effective, this method can be challenging for sensitive or acid-labile substrates and may require tedious protecting group manipulations to synthesize the necessary dihydroxy ketone precursor. researchgate.netnih.gov

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the formation of various unsaturated rings, including spirocyclic systems. arkat-usa.orgwikipedia.org This method utilizes transition-metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular metathesis of a diene. organic-chemistry.orgdrughunter.com For spiroketal synthesis, a suitable di-alkenyl substituted precursor undergoes RCM to form the spiro-annulated ring system, which can then be further functionalized. arkat-usa.org

The key advantage of RCM is its high functional group tolerance, allowing for its application in complex molecular architectures under mild reaction conditions. arkat-usa.orgwikipedia.org The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene (B1197577), which shifts the equilibrium toward the product. organic-chemistry.org RCM has been successfully applied to the synthesis of 5- to 30-membered rings and a wide array of heterocycles. wikipedia.org

RCM Catalyst Generation Key Features Typical Application
First-Generation Grubbs' Catalyst High activity for terminal olefins.General synthesis of cyclic alkenes. organic-chemistry.org
Second-Generation Grubbs' Catalyst Higher activity, broader substrate scope, including less reactive olefins. organic-chemistry.orgSynthesis of sterically hindered or electron-deficient cyclic systems. organic-chemistry.org
Hoveyda-Grubbs' Catalysts Enhanced stability and catalyst recovery.Used in industrial applications and for reactions requiring higher temperatures.

Modern and Stereoselective Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ol and its Derivatives

Recent advancements have focused on developing milder, more efficient, and highly stereoselective methods for spiroketal synthesis. Transition-metal catalysis has been at the forefront of this evolution, offering novel reaction pathways and expanding the range of accessible spiroketal structures. rsc.orgsemanticscholar.org

Transition-Metal-Catalyzed Spiroketalization

The use of transition metals, particularly gold, platinum, palladium, and iridium, has revolutionized spiroketal synthesis. rsc.orgresearchgate.netresearchgate.net These catalysts can activate precursors such as alkynes and allenes toward nucleophilic attack by hydroxyl groups, facilitating spiroketalization under neutral or mildly acidic conditions. rsc.org This approach avoids the harsh acidic conditions of traditional methods and often provides access to kinetically controlled products, enabling the synthesis of less stable or non-anomeric spiroketals. researchgate.net A key benefit of these methods is the potential for asymmetric catalysis, allowing for the enantioselective synthesis of chiral spiroketals. rsc.orgsemanticscholar.org

Metal Catalyst Typical Precursor Reaction Type Reference
Gold (Au)Alkynediols, Enol ethersHydroalkoxylation, Cycloaddition rsc.orgacs.org
Palladium (Pd)AlkynediolsHydroalkoxylation researchgate.net
Iridium (Ir)AlkynediolsDouble Hydroalkoxylation researchgate.net
Titanium (Ti)Glycal EpoxidesKinetic Spirocyclization acs.org
Scandium (Sc)o-Quinone MethidesSynergistic Cycloaddition (with Au) acs.org

A prominent strategy within transition-metal catalysis is the double hydroalkoxylation of alkynediols. researchgate.netresearchgate.net In this reaction, a metal catalyst activates the alkyne moiety of a dihydroxy-alkyne precursor, promoting a sequential double intramolecular attack by the two hydroxyl groups. This tandem cyclization directly yields the spiroketal core. Gold and iridium catalysts have proven particularly effective for this transformation. rsc.orgresearchgate.net This method is atom-economical and allows for the rapid construction of the spiroketal framework from acyclic precursors. The regioselectivity of the cyclization can often be controlled by the choice of catalyst and reaction conditions. researchgate.net

Transition-metal catalysis facilitates a variety of intramolecular reactions leading to spiroketals. semanticscholar.org One such approach involves the cyclization of epoxy alkynes, where the catalyst coordinates to the alkyne, prompting an intramolecular attack from the epoxide oxygen to form one of the heterocyclic rings. researchgate.net Another powerful method is the oxidative radical cyclization, which can proceed via intramolecular hydrogen abstraction. researchgate.netnih.gov This radical-based pathway provides a valuable alternative to classical ionic cyclizations, especially for delicate substrates, and often allows for the synthesis of kinetic products that are inaccessible through thermodynamically controlled routes. researchgate.net Furthermore, intramolecular ring-opening of functionalized precursors, such as dioxabicyclo[3.2.1]octane derivatives, can also be employed to construct the spiroketal system. researchgate.net

Tandem Cyclization and Cross-Coupling Reactions

Tandem reactions, also known as cascade or domino reactions, represent an efficient strategy in organic synthesis where multiple bond-forming events occur in a single operation without isolating intermediates. This approach is valuable for constructing complex molecular architectures like spiroketals from simpler precursors. In the context of spiro[4.5]decane systems, a notable example is the Lewis acid-catalyzed tandem Prins/pinacol (B44631) cascade process. This methodology has been successfully developed for the synthesis of 7-substituted-8-oxaspiro[4.5]decan-1-ones. rsc.org The reaction proceeds from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, engaging a wide range of aldehydes including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated variants. rsc.org This cascade of Prins and pinacol rearrangements demonstrates the potential of tandem strategies to rapidly assemble the core oxaspiro[4.5]decane scaffold with good yields and high selectivity. rsc.org While this specific example leads to an oxaspiro[4.5]decan-1-one, the underlying principles of tandem reactions can be adapted for the synthesis of other spiroketal systems, including the 1,4-dioxaspiro[4.5]decane framework, by designing appropriate precursors and reaction sequences.

Diversity-Oriented Synthesis (DOS) of Spiroketal Libraries

Diversity-Oriented Synthesis (DOS) is a synthetic strategy aimed at producing collections (libraries) of structurally diverse small molecules that cover a large area of chemical space. cam.ac.ukcam.ac.uk This approach is particularly powerful for discovering new biologically active compounds, as it moves beyond focusing on a single synthetic target. nih.gov Spiroketals, including scaffolds like this compound, are attractive targets for DOS because their rigid, three-dimensional structures serve as excellent platforms for presenting functional groups in well-defined spatial orientations. mskcc.org

The goal of DOS in this context is to create spiroketal libraries with comprehensive stereochemical and skeletal diversity for screening against a wide range of biological targets. mskcc.org Natural products often serve as an inspiration for the design of these libraries, as they represent functionally diverse structures that have been pre-validated by nature to interact with biological macromolecules. nih.gov A key challenge in DOS is the development of robust synthetic methods that allow for the deliberate and combinatorial preparation of diverse compounds. nih.gov Strategies in DOS can be broadly categorized as reagent-based or substrate-based approaches to generate skeletal diversity. cam.ac.uk Furthermore, recent advancements have explored combining DOS with DNA-encoded libraries (DELs) to facilitate the screening of compounds with diverse and novel structural architectures. biorxiv.org

DOS Strategy Aspect Description Relevance to Spiroketal Libraries
Objective To synthesize collections of structurally diverse molecules, rather than a single target compound. cam.ac.ukCreates large libraries of spiroketals for high-throughput screening to identify novel bioactive agents. mskcc.org
Scaffold Choice Spiroketals are chosen for their rigid 3D structures, which are considered "privileged substructures". mskcc.orgThe 1,4-dioxaspiro[4.5]decane framework provides a conformationally restricted core for presenting diverse substituents.
Inspiration Natural products often inspire the design of core scaffolds due to their inherent biological relevance. nih.govMany biologically active natural products contain spiroketal moieties, guiding the design of synthetic libraries.
Key Challenge Development of robust and flexible synthetic routes that accommodate a wide range of building blocks and reaction pathways. nih.govRequires versatile reactions for spirocyclization and functionalization that work on diverse substrates.
Modern Approaches Integration with other technologies like DNA-encoding to create Diversity-Oriented Synthesis Encoded by Deoxyoligonucleotides (DOSEDO). biorxiv.orgEnhances the efficiency of screening large and complex spiroketal libraries against biological targets.

Green Chemistry Approaches in Spiroketal Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly applied to organic synthesis to create more environmentally benign and efficient methodologies. Key green approaches include the use of recyclable catalysts, green solvents, solvent-free conditions, and energy-efficient techniques like microwave or ultrasound irradiation. mdpi.commdpi.com

In the synthesis of scaffolds related to this compound, green chemistry principles have been successfully applied. For instance, in the preparation of the precursor 1,4-Dioxaspiro[4.5]decan-8-one, a green productive technology has been developed that utilizes a recyclable NKC-9 macroporous ion-exchange resin as a catalyst. researchgate.net This method replaces corrosive catalysts like sulfuric acid, leading to a process with simplified workup, higher yield, and no corrosion of equipment. researchgate.net The reaction time was also significantly reduced compared to traditional methods. researchgate.net This exemplifies how green chemistry can lead to processes that are not only safer and more sustainable but also more efficient. Other green strategies applicable to spiroketal synthesis include the use of supercritical carbon dioxide (scCO2) as a solvent alternative and the development of continuous flow processes, which can be more efficient and sustainable. mdpi.com

Parameter Conventional Method (H₂SO₄ catalyst) Green Method (NKC-9 Resin) Reference
Catalyst Sulfuric AcidNKC-9 macroporous resin researchgate.net
Yield 65%80% (chromatographic yield) researchgate.net
Reaction Time 15 hours11 minutes researchgate.net
Environmental Impact Corrosive, hazardous wasteRecyclable catalyst, no corrosion researchgate.net
Process Complex workupProcess simplification researchgate.net

Sonochemical Methods in Spiroketal Synthesis

Sonochemistry involves the use of high-intensity ultrasound radiation (typically 20 kHz–10 MHz) to induce chemical reactions. wikipedia.org The underlying principle is acoustic cavitation: the formation, growth, and violent collapse of small bubbles in a liquid. organic-chemistry.orgjddtonline.info This collapse generates localized "hot spots" with extremely high temperatures (up to 25,000 K) and pressures (over 1000 atm), which can dramatically accelerate reaction rates. wikipedia.org

Precursor Synthesis and Functional Group Transformations for this compound Scaffolds

The synthesis of the this compound scaffold relies on the availability of suitable precursors and efficient functional group transformations. A common and direct precursor is 1,4-Dioxaspiro[4.5]decan-8-one, which can be readily reduced to the target alcohol. nih.gov This ketone precursor is an important bifunctional synthetic intermediate itself. researchgate.net

One synthetic route to 1,4-Dioxaspiro[4.5]decan-8-one involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net Another common approach is the mono-ketalization of 1,4-cyclohexanedione (B43130) with ethylene glycol. Once the 1,4-dioxaspiro[4.5]decan-8-one core is formed, the ketone can be reduced to the corresponding alcohol, this compound, using standard reducing agents.

Preparation of Key Intermediates (e.g., Dihydroxy Ketones, Ketones with Ketal Protection)

The formation of the this compound structure is fundamentally dependent on the preparation of crucial precursor molecules. Classically, spiroketals are synthesized through the acid-catalyzed cyclization of ketodiol precursors. nih.gov A more direct and common route to this compound involves the use of a ketone intermediate where one of the carbonyl groups is protected as a ketal.

The most important intermediate is 1,4-Dioxaspiro[4.5]decan-8-one , also known as 1,4-cyclohexanedione monoethylene ketal. innospk.com This compound provides the core spirocyclic framework and a ketone group that can be selectively reduced to the desired alcohol. Several methods exist for its preparation:

From 1,4-Cyclohexanedione: The most direct synthesis involves the reaction of 1,4-cyclohexanedione with ethylene glycol. innospk.com This reaction forms the protective ketal group on one of the two ketone functionalities.

From 1,4-Cyclohexanediol (B33098): A synthetic route can start from cyclohexane-1,4-diol. researchgate.net Oxidation of the diol using an oxidizing agent like the Jones reagent can yield the desired hydroxy-ketone, which can then be further processed. researchgate.net Another method involves oxidizing 1,4-cyclohexanediol with cerium (IV) ammonium (B1175870) nitrate (B79036) and sodium bromate (B103136) to produce 4-hydroxycyclohexanone (B83380), a precursor that can be ketalized. chemicalbook.com

From Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: An alternative high-yield synthesis uses this dicarboxylate as a starting material, reacting it with ethylene glycol in the presence of an ionic liquid catalyst system. chemicalbook.com

Another key class of intermediates, though less direct for this specific target, are dihydroxyalkenes . These precursors can be transformed into spiroketals through sequences like iodoetherification followed by a silver triflate-mediated spiroketalization. nih.gov This strategy highlights the versatility of using open-chain precursors to construct complex cyclic systems.

Table 1: Synthesis of Key Intermediate 1,4-Dioxaspiro[4.5]decan-8-one
Starting MaterialKey ReagentsSignificanceReference
1,4-CyclohexanedioneEthylene glycol, Acid catalystDirect ketal protection of one carbonyl group. innospk.com
1,4-CyclohexanediolJones reagent or Cerium (IV) ammonium nitrate/Sodium bromateOxidation to form a hydroxy-ketone precursor. researchgate.netchemicalbook.com
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylateEthylene glycol, Ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate)High-yield synthesis route with recyclable catalyst. chemicalbook.com

Selective Transformations (e.g., Oxidation, Reduction, Substitution)

Once the key intermediates are in hand, selective transformations are employed to install the final functionality. For this compound, the most critical transformation is the reduction of the ketone group.

Reduction: The conversion of the intermediate 1,4-Dioxaspiro[4.5]decan-8-one to the target alcohol, this compound, is a standard reduction reaction. This can be achieved with high efficiency using common reducing agents. One documented method involves the use of sodium borohydride (B1222165) (NaBH₄) to selectively reduce the ketone to a hydroxyl group without affecting the ketal protecting group. chemicalbook.com Another approach utilizes lithium aluminum hydride (LiAlH₄) for the reduction of a related ketal-ester to a hydroxymethyl derivative. prepchem.com

Substitution: The hydroxyl group of this compound and its derivatives can be modified through substitution reactions, often by first converting the alcohol into a better leaving group. For instance, a derivative, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, was reacted with methanesulfonyl chloride in the presence of triethylamine. prepchem.com This reaction converts the hydroxyl group into a mesylate, which is an excellent leaving group for subsequent nucleophilic substitution. prepchem.com Similarly, the hydroxyl group can be converted to a tosylate (p-toluenesulfonate), another effective leaving group, to facilitate further synthetic modifications. nih.gov Traditional synthesis methods have also employed methylation of the hydroxyl group as part of a multi-step sequence. google.com

Oxidation: While the primary goal is often the reduction to the alcohol, oxidation reactions are central to preparing the necessary precursors. As mentioned, the oxidation of 1,4-cyclohexanediol is a key step to produce 4-hydroxycyclohexanone, which is a direct precursor to the ketal-protected ketone. researchgate.netchemicalbook.com These oxidation reactions must be controlled to avoid over-oxidation and to selectively target one of the two alcohol groups in the diol.

Table 2: Examples of Selective Transformations
TransformationSubstrateReagentsProductReference
Reduction1,4-Dioxaspiro[4.5]decan-8-oneSodium borohydride (NaBH₄)This compound chemicalbook.com
Substitution (via Mesylate)trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-olMethanesulfonyl chloride, TriethylamineCorresponding Mesylate Ester prepchem.com
Substitution (via Tosylate)This compoundp-Toluenesulfonyl chloride1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate nih.gov

Multi-Step Reaction Sequences and Optimization Strategies

The synthesis of this compound and its derivatives is often embedded within multi-step sequences where efficiency and yield are paramount. Optimization of these sequences involves adjusting catalysts, reaction times, and purification methods.

One well-documented optimization focuses on the synthesis of the key intermediate, 1,4-Dioxaspiro[4.5]decan-8-one, from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via selective deketalization. researchgate.net By systematically comparing different acid catalysts, acetic acid was identified as optimal. Further optimization of reaction conditions led to a significant improvement in the process. researchgate.net

Optimized Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one:

Previous Method: Reaction time of 15 hours with a yield of 65%. researchgate.net

Optimized Method: By using an acetic acid/water (5:1) solvent system at a temperature of 65°C, the reaction time was reduced to just 11 minutes, and the chromatographic yield was increased to 80%. researchgate.net

An example of a complete multi-step sequence leading to a derivative of the target molecule starts from Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- nih.govchemicalbook.comdioxolane]. prepchem.com

Ring Opening: The starting epoxide is reacted with methyl(phenylmethyl)amine in water at 90°C to yield trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol.

Sulfonylation: The resulting amino alcohol is then treated with methanesulfonyl chloride to form a sulfonate ester.

Another multi-step route starts with 1,4-cyclohexanedione-ethylene ketal and involves reduction, methylation, and subsequent removal of the protecting group to synthesize 4-methoxycyclohexanone, illustrating the utility of the spiro-ketal as a protecting group in a longer synthetic plan. google.com

Stereochemical Aspects and Conformational Analysis of 1,4 Dioxaspiro 4.5 Decan 8 Ol Systems

Conformational Preferences and Equilibrium Studies of Spiroketals

Spiroketals, such as the 1,4-dioxaspiro[4.5]decane system, are characterized by their rigid structures, which makes them valuable for conformational control in heterocyclic chemistry. nih.gov The system in 1,4-dioxaspiro[4.5]decan-8-ol consists of a five-membered dioxolane ring and a six-membered cyclohexane (B81311) ring sharing a common spiro carbon atom. The cyclohexane ring typically adopts a stable chair conformation to minimize torsional and steric strain.

ConformerKey FeatureRelative StabilityNotes
Chair-Twist Cyclohexane ring in a chair form, dioxolane in a twist form.Generally favoredMinimizes steric and torsional strain in both rings.
Chair-Envelope Cyclohexane ring in a chair form, dioxolane in an envelope form.Less favoredHigher energy due to eclipsing interactions in the envelope.
Boat-Twist/Envelope Cyclohexane ring in a boat or twist-boat form.Significantly less favoredHigh energy due to flagpole interactions and torsional strain.

This table illustrates the general conformational preferences for the rings in a 1,4-dioxaspiro[4.5]decane system.

Anomeric and Exo-Anomeric Effects in Dioxaspiro Systems

The conformational preferences in dioxaspiro systems are profoundly influenced by the anomeric effect. The anomeric effect, first observed in carbohydrate chemistry, describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon adjacent to a ring heteroatom) to occupy an axial position, contrary to what would be predicted based on steric hindrance alone. scripps.eduwikipedia.orgrsc.org This stabilization, typically valued at 1.4–2.4 kcal/mol, arises from a stereoelectronic interaction involving the delocalization of a lone pair of electrons from an endocyclic oxygen atom into the antibonding (σ*) orbital of the axial C-O bond at the spirocenter. illinois.edu

In spiroketals, this effect can be twofold. A "double anomeric effect" is observed when the system can adopt a conformation where both rings benefit from this stabilizing interaction, such as a (gauche, gauche)-conformation where a C-O bond in each ring is axial with respect to the other. mdpi.com Spiroketals that can achieve this double stabilization are significantly more stable. mdpi.com

The exo-anomeric effect is a related phenomenon that pertains to the conformational preference of the bond between the anomeric carbon and its exocyclic substituent. It also arises from the hyperconjugation between the lone pairs of the endocyclic heteroatom and the antibonding orbital of the exocyclic C-O bond. The relative orientation of the lone pairs on the ring oxygen and the exocyclic group dictates the strength of this effect.

Conformation TypeAnomeric StabilizationDescriptionPredicted Stability
Anomeric PresentOne or both C-O bonds at the spirocenter are in an axial orientation relative to the adjacent ring.Thermodynamically favored. nih.gov
Non-anomeric Absent or minimalC-O bonds at the spirocenter are in equatorial orientations.Thermodynamically disfavored.

This table compares anomeric and non-anomeric conformations in spiroketal systems.

Influence of Substituents on Conformation and Stereoselectivity

The -OH group can exist in either an axial or an equatorial position. The equatorial position is generally favored for bulky substituents to minimize 1,3-diaxial steric interactions. However, the final equilibrium is a balance between this steric preference and other factors, such as intramolecular hydrogen bonding, which might favor an axial orientation in certain solvents or derivatives.

The stereochemistry of substituents can direct the outcome of subsequent reactions. For example, in the synthesis of related spiroketals, the existing stereocenters control the diastereoselectivity of reactions like aldol (B89426) additions or reductions. rsc.org The synthesis of a trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol highlights how the relative stereochemistry of substituents can be controlled, leading to specific diastereomers. prepchem.com The inherent conformational biases of the spiroketal system, influenced by its substituents, can create a facial bias, leading to preferential attack of reagents from one side.

Chirality and Stereoisomerism in this compound Derivatives

Chirality is a fundamental aspect of the this compound structure. Molecules are chiral if they are non-superimposable on their mirror images, a condition often arising from the presence of a stereogenic center. vanderbilt.edu In this compound, there are two primary sources of chirality:

The Spirocyclic Carbon (C-5): The spiroatom itself can be a stereocenter if the substitution pattern on both rings makes the molecule asymmetric.

The Substituted Carbon (C-8): The carbon atom bearing the hydroxyl group (C-8) is a stereogenic center as it is bonded to four different groups (H, OH, and two different carbon pathways within the ring).

Due to these stereocenters, this compound can exist as multiple stereoisomers. With two stereocenters (at C-5 and C-8), a maximum of 2² = 4 stereoisomers are possible. These consist of two pairs of enantiomers. Stereoisomers that are not mirror images of each other are known as diastereomers. vanderbilt.edu For example, the (5R, 8R) and (5S, 8S) isomers are enantiomers, while the (5R, 8R) and (5R, 8S) isomers are diastereomers. The relative orientation of the hydroxyl group with respect to the dioxolane ring defines the cis and trans diastereomers.

Naturally occurring spiroketals often possess numerous chiral centers, leading to a high degree of stereochemical complexity. acs.org

Stereoisomer RelationshipExample ConfigurationsKey Characteristic
Enantiomers (5R, 8R) and (5S, 8S)Non-superimposable mirror images. Have identical physical properties except for the rotation of plane-polarized light.
Enantiomers (5R, 8S) and (5S, 8R)Non-superimposable mirror images.
Diastereomers (5R, 8R) and (5R, 8S)Stereoisomers that are not mirror images. Can have different physical and chemical properties.
Diastereomers (5S, 8S) and (5S, 8R)Stereoisomers that are not mirror images.

This table outlines the possible stereoisomeric relationships for this compound.

Diastereoselective and Enantioselective Approaches to this compound

The synthesis of specific stereoisomers of this compound requires stereocontrolled synthetic methods. Most methodologies rely on the acid-catalyzed spirocyclization of a dihydroxy-ketone precursor, which typically yields the most thermodynamically stable stereoisomer. mdpi.com However, kinetic control or the use of chiral auxiliaries can provide access to less stable or specific enantiomeric forms.

A common route to this compound involves the stereoselective reduction of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one . researchgate.netnih.gov The choice of reducing agent can dictate the diastereoselectivity of this transformation.

Diastereoselective Reduction: Reagents like sodium borohydride (B1222165) or lithium aluminum hydride can reduce the ketone. The direction of hydride attack is influenced by the steric and electronic environment of the spiroketal, leading to a mixture of cis and trans alcohols, often with one diastereomer predominating.

Enantioselective Synthesis: To produce a single enantiomer, one can employ chiral reducing agents or catalysts. Asymmetric hydrogenation of the precursor ketone using a chiral catalyst (e.g., a Ru-BINAP complex) can provide the alcohol with high enantiomeric excess. researchgate.net Alternatively, resolution of a racemic mixture of the alcohol or a derivative can be performed.

Another approach involves building the stereocenters with high control before the spiroketal is formed. For instance, stereochemically controlled aldol reactions or reductions on an acyclic precursor can set the required stereochemistry, which is then carried through to the final spirocyclization step. rsc.org The synthesis of a trans-substituted amino alcohol derivative of the core structure has been demonstrated, showcasing the feasibility of diastereoselective approaches. prepchem.com

Synthetic StrategyDescriptionStereochemical Control
Diastereoselective Reduction Reduction of 1,4-dioxaspiro[4.5]decan-8-one using standard hydride reagents.Yields a mixture of diastereomers, with the ratio depending on the reagent and reaction conditions.
Enantioselective Hydrogenation Asymmetric reduction of the precursor ketone using a chiral metal catalyst.Can produce a single enantiomer in high enantiomeric excess (>99% ee has been achieved for similar ketones). researchgate.net
Substrate-Controlled Synthesis Establishing stereocenters on an acyclic precursor before spirocyclization.High diastereoselectivity is possible by choosing appropriate reactions (e.g., Sharpless epoxidation, aldol reactions).
Kinetic Spiroketalization Forming the spiroketal under non-equilibrating (kinetic) conditions.Can favor the formation of less thermodynamically stable isomers.

This table summarizes key strategies for the stereoselective synthesis of this compound.

Computational Chemistry and Theoretical Studies on 1,4 Dioxaspiro 4.5 Decan 8 Ol

Molecular Modeling and Simulation Techniques for Conformational Analysis

Molecular mechanics (MM) force fields are often employed for an initial, rapid conformational search. These methods can efficiently sample a large number of possible geometries to identify low-energy structures. For 1,4-Dioxaspiro[4.5]decan-8-ol, this involves analyzing the chair conformations of the cyclohexane (B81311) ring and the orientation of the hydroxyl group (axial vs. equatorial).

Following a broader search, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. researchgate.net These simulations track the atomic motions over time, revealing conformational transitions and the relative populations of different states. For spiroketals, a key aspect of conformational analysis is the influence of stereoelectronic effects, such as the anomeric effect, which dictates the preferred orientation of substituents and ring conformations. chemtube3d.comchemtube3d.com The chair-chair axial-axial (ax-ax) conformation is often more stable than the axial-equatorial (ax-eq) form due to stabilizing anomeric interactions. chemtube3d.com

Table 1: Representative Conformational Analysis Data for a Spiroketal System

ConformerDihedral Angle (O-C-C-O)Relative Energy (kcal/mol)Population (%) at 298 K
Chair-Chair (ax-ax)~180°0.00~85%
Chair-Chair (ax-eq)~60°1.50~14%
Chair-BoatVariable> 5.00<1%

Quantum Chemical Calculations (e.g., DFT, MP2) for Energetics and Electronic Structure

To obtain more accurate information about the energetics and electronic properties of this compound, quantum chemical calculations are employed. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are two of the most common methods used for this purpose. researchgate.netnih.govresearchgate.net

DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. rsc.orgmdpi.com These calculations can optimize the geometry of different conformers to find the true energy minima. researchgate.net By comparing the calculated energies of the axial and equatorial conformers of the hydroxyl group on the cyclohexane ring, one can determine the thermodynamically preferred structure. These calculations also provide detailed information about the electronic structure, including orbital energies, electron density distribution, and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity. nih.gov

The MP2 method, which includes electron correlation effects more explicitly than many DFT functionals, can offer even higher accuracy for energy calculations, though at a greater computational expense. researchgate.netnih.gov This is particularly useful for resolving small energy differences between conformers or for studying systems where dispersion forces are important. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers

Conformer (OH group)Method/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
Equatorial-OHDFT (B3LYP/6-31G)0.001.85
Axial-OHDFT (B3LYP/6-31G)0.652.10
Equatorial-OHMP2/6-311++G(d,p)0.001.92
Axial-OHMP2/6-311++G(d,p)0.582.18

Natural Bond Orbital (NBO) Analysis for Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to translate the complex results of a quantum chemical calculation into a more intuitive chemical picture of bonding and orbital interactions. southampton.ac.ukwisc.edu For this compound, NBO analysis is particularly valuable for understanding the stereoelectronic effects that govern its structure and stability, most notably the anomeric effect. chemtube3d.comimperial.ac.uk

The anomeric effect in spiroketals involves the donation of electron density from an oxygen lone pair (n) into an adjacent anti-periplanar carbon-oxygen antibonding orbital (σ). chemtube3d.com This n → σ hyperconjugative interaction stabilizes the molecule. NBO analysis can quantify the energy of these interactions. solidstatetechnology.usrsc.org In the preferred double anomeric conformation of a spiroketal, each oxygen atom has a lone pair anti-periplanar to the other C-O bond, leading to two stabilizing interactions. chemtube3d.com

The analysis provides a second-order perturbation theory energy analysis of the Fock matrix, where the stabilization energy (E(2)) associated with each donor-acceptor (e.g., n → σ*) interaction is calculated. Larger E(2) values indicate stronger interactions and greater stabilization. researchgate.net

Table 3: NBO Analysis of Key Orbital Interactions in a Spiroketal Moiety

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP(1) O1σ* (C-O2)5.2Anomeric Effect
LP(1) O2σ* (C-O1)4.9Anomeric Effect
σ (C-H)σ* (C-C)2.5Hyperconjugation
LP(1) refers to a p-type lone pair orbital.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification and interpretation of experimental data. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. mdpi.com

Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. liverpool.ac.uk These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

This computational approach is highly valuable for several reasons:

It can help assign ambiguous peaks in an experimental spectrum.

It can predict the spectra for different isomers or conformers, allowing for comparison with experimental results to determine which structure is present in solution. semanticscholar.org

It can provide a deeper understanding of how the electronic environment around each nucleus influences its chemical shift.

The accuracy of DFT-calculated NMR shifts is often high, with root-mean-square errors (RMSEs) for ¹H shifts typically between 0.2–0.4 ppm compared to experimental values. mdpi.com

Table 4: Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

Proton PositionCalculated δ (ppm) (B3LYP/6-31G*)Experimental δ (ppm)Difference (ppm)
H-8 (on CH-OH)3.753.68+0.07
H-2, H-3 (Dioxolane)3.983.92+0.06
H-7, H-9 (Axial)1.951.88+0.07
H-7, H-9 (Equatorial)1.601.55+0.05

Computational Studies of Reaction Mechanisms in Spiroketal Formation and Transformation

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. scielo.br For this compound, this includes studying its formation from a precursor like 4-hydroxycyclohexanone (B83380) and ethylene (B1197577) glycol, as well as its subsequent transformations.

DFT calculations can be used to map the entire reaction pathway for acid-catalyzed spiroketalization. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials and the final spiroketal product.

Identifying Intermediates: Finding the structures of key intermediates, such as protonated carbonyls and hemiacetals.

Finding Transition States (TS): Locating the highest energy point along the reaction coordinate that connects reactants/intermediates to products. The structure of the TS provides insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: The energy difference between the transition state and the reactant determines the activation barrier, which is related to the reaction rate.

These studies can explain the stereoselectivity of spiroketal formation, rationalizing why one stereoisomer is formed preferentially over another by comparing the activation barriers of competing pathways. researchgate.netnih.gov This approach has been applied to various spiroketal syntheses, including those catalyzed by acids or metals. researchgate.netnih.gov

Table 5: Calculated Energetics for a Generic Spiroketalization Step

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsHydroxy-ketone + Diol0.0
TS1First Hemiketal Formation+15.2
IntermediateHemiketal-2.5
TS2Cyclization/Water Loss+18.9
ProductSpiroketal + Water-5.8

Applications of 1,4 Dioxaspiro 4.5 Decan 8 Ol and Its Derivatives in Advanced Organic Synthesis

As Chiral Building Blocks and Scaffolds in Target-Oriented Synthesis

While 1,4-Dioxaspiro[4.5]decan-8-ol itself is an achiral molecule, its rigid spiroketal framework is a privileged motif in chiral synthesis. The value of this scaffold lies in its use for creating complex, stereochemically rich molecules. In target-oriented synthesis, the goal is to construct a specific, often complex, molecule, and the spiroketal unit serves as a reliable anchor to build upon.

The conformational rigidity of the spiroketal system is crucial for presenting appended functional groups in well-defined three-dimensional arrangements. This is a key advantage in designing molecules that need to interact specifically with biological targets like enzymes or receptors. mskcc.org The development of synthetic methods to produce chiral spiroketals enantioselectively has been a focus of research, allowing access to specific stereoisomers required for biologically active compounds. nih.gov The synthesis of such chiral scaffolds enables their use as foundational components in the assembly of complex natural products and other therapeutic agents where specific stereochemistry is essential for function. mskcc.org

In the Synthesis of Complex Natural Products

The spiroketal moiety is a recurring structural feature in a wide array of biologically active natural products. mskcc.org These compounds, isolated from sources ranging from bacteria to marine organisms, often exhibit potent biological activities, making them compelling targets for total synthesis. The 1,4-Dioxaspiro[4.5]decane core represents a fundamental component of these complex structures, serving as a key structural scaffold.

The synthesis of these natural products is a significant challenge that drives innovation in organic chemistry. Utilizing building blocks that already contain the core spiroketal structure can simplify complex synthetic routes. The table below lists several prominent examples of natural product classes that feature a spiroketal unit, highlighting their biological significance and the importance of this structural motif.

Natural Product ClassSource ExampleBiological Activity
AvermectinsStreptomyces avermitilisAntiparasitic
MilbemycinsStreptomyces hygroscopicusAcaricidal, Insecticidal
Okadaic AcidMarine dinoflagellatesProtein phosphatase inhibitor
PectenotoxinsMarine dinoflagellatesShellfish toxins
RubromycinStreptomyces collinusTelomerase inhibitor

Development of Ligands for Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, which aims to produce a specific enantiomer of a chiral product. The rigidity and well-defined geometry of spirocyclic compounds make them excellent backbones for such ligands. umich.edu

Researchers have successfully designed and synthesized C2-symmetric chiral ligands based on a spiroketal scaffold, referred to as SPIROL. umich.eduumich.edu These ligands have been effectively employed in a variety of stereoselective transition-metal catalyzed reactions. For instance, SPIROL-based phosphine (B1218219) ligands have demonstrated high enantioselectivity (up to 97% ee) in reactions such as palladium-catalyzed allylic alkylation, iridium-catalyzed hydroarylation, and rhodium-catalyzed hydrogenations. umich.edu The success of these ligands stems from the spiroketal core's ability to create a well-defined chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. umich.edunih.gov The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize performance for specific catalytic transformations. nih.gov

Role in the Creation of Diverse Chemical Libraries

Diversity-oriented synthesis aims to create large collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening in drug discovery and chemical biology. mskcc.org The this compound scaffold is well-suited for this purpose due to its bifunctional nature. The presence of a protected ketone and a modifiable hydroxyl group allows for sequential or parallel chemical modifications at different points of the molecule.

This versatility enables the systematic generation of a library of related compounds from a common core structure. mskcc.org By varying the substituents on the cyclohexane (B81311) ring or by transforming the hydroxyl group, chemists can explore a significant area of chemical space. For example, a series of derivatives of 1,4,8-triazaspiro[4.5]decan-2-one, a related spirocyclic structure, was synthesized to investigate structure-activity relationships (SAR) for their potential as cardioprotective agents. nih.gov This approach, where a core scaffold is systematically functionalized, is fundamental to combinatorial chemistry and the creation of focused chemical libraries for lead optimization in drug discovery.

Use as Synthetic Intermediates in Pharmaceutical Research and Other Industries

This compound and its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, are valuable intermediates in the synthesis of a wide range of commercially and scientifically important molecules. researchgate.net Their utility spans pharmaceuticals, materials science, and agrochemicals.

In pharmaceutical research, the parent ketone is a key building block for potent analgesic compounds. chemicalbook.comguidechem.commedchemexpress.com It is also used to create tritium-labeled probes for neuroscience research, specifically for autoradiography studies of the dopamine (B1211576) reuptake complex. chemicalbook.comguidechem.commedchemexpress.com Furthermore, nitrogen-containing derivatives, such as 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, have been synthesized and evaluated as radioligands for positron emission tomography (PET) imaging of tumors. nih.gov

Beyond pharmaceuticals, the spirocyclic framework is utilized in other high-tech industries. The ketone precursor is an intermediate in the synthesis of liquid crystal materials, which are essential components of modern display technologies. researchgate.net It has also been identified as a useful intermediate for the synthesis of certain insecticides. researchgate.net

The following table summarizes some of the key applications of this chemical scaffold.

Industry/FieldDerivative/Precursor UsedApplication/Product
Pharmaceuticals1,4-Dioxaspiro[4.5]decan-8-oneIntermediate for potent analgesic compounds. chemicalbook.comguidechem.com
Neuroscience Research1,4-Dioxaspiro[4.5]decan-8-oneBuilding block for tritium-labeled probes (dopamine reuptake complex). chemicalbook.comguidechem.com
Medical Imaging8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decanePET radioligand for tumor imaging (σ1 receptors). nih.gov
Cardiovascular Research1,4,8-Triazaspiro[4.5]decan-2-one derivativesPotential inhibitors for ischemia/reperfusion injury. nih.gov
Materials Science1,4-Dioxaspiro[4..5]decan-8-oneIntermediate for liquid crystal materials. researchgate.net
Agrochemicals1,4-Dioxaspiro[4.5]decan-8-oneIntermediate for insecticides. researchgate.net
Fragrance & Flavor1,4-Dioxaspiro[4.5]decan-8-oneComponent in fragrance and flavor formulations. guidechem.com

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1,4-Dioxaspiro[4.5]decan-8-ol derivatives?

  • Methodological Answer : The synthesis often involves ketone protection via ethylene glycol to form the spirocyclic dioxolane structure. For example, alkylation of this compound with methyl iodide (CH₃I) requires NaH as a base in THF under reflux, yielding 8-methoxy derivatives . Key variables include reaction time (12 hours for complete conversion), temperature (reflux conditions), and stoichiometry (3–5 equivalents of alkylating agent). Purification typically involves extraction with EtOAc and drying over Na₂SO₄.

Q. How can researchers mitigate safety risks when handling this compound?

  • Methodological Answer : Safety protocols include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and full-face shields (mandatory for skin/eye contact risks, as per H315/H319 hazard codes) .
  • Ventilation : Use fume hoods to avoid inhalation (H335/H332 warnings) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent environmental contamination .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms the spirocyclic structure (e.g., δ 3.8–4.2 ppm for dioxolane protons) .
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~6–8 min) .
  • FTIR : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and ~3400 cm⁻¹ (O-H stretching for the hydroxyl group) .

Q. How should researchers design experiments to test the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Factorial Design : Vary pH (e.g., 2, 7, 12), temperature (25°C, 40°C), and time (24–72 hours). Monitor degradation via HPLC and track byproducts (e.g., cyclohexanedione from acetal hydrolysis) .
  • Control Groups : Include inert solvents (e.g., DMSO) to isolate pH effects.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO). For example, the electron-deficient carbonyl group in the spirocyclic system enhances susceptibility to nucleophilic attack at the 8-position .
  • Kinetic Simulations : Use software like Gaussian or ORCA to model transition states for methyl iodide alkylation .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction parameters across studies (e.g., solvent polarity, base strength). For instance, NaH in THF yields 82% product, while K₂CO₃ in DMF reduces yield to 60% due to competing side reactions .
  • Reproducibility Checks : Validate protocols using quasi-experimental designs with pre-/post-tests for purity and yield .

Q. How can researchers leverage structure-activity relationships (SAR) to optimize the bioactivity of this compound analogs?

  • Methodological Answer :

  • Functional Group Screening : Test derivatives with substituted groups (e.g., 8-methoxy, 8-cyano) for antimicrobial or enzyme inhibition activity. For example, 8-cyano analogs show enhanced lipophilicity (logP ~1.5 vs. ~0.8 for the parent compound) .
  • QSAR Models : Use molecular descriptors (e.g., polar surface area, hydrogen-bond donors) to correlate with experimental bioassay data .

Q. What experimental designs are effective for studying the environmental fate of this compound?

  • Methodological Answer :

  • Ecotoxicology Protocols : Follow EPA guidelines for assessing biodegradability (e.g., OECD 301F) and aquatic toxicity (e.g., Daphnia magna LC50 tests) .
  • Tracer Studies : Use isotopically labeled ¹³C- or ²H-compounds to track degradation pathways in soil/water matrices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.